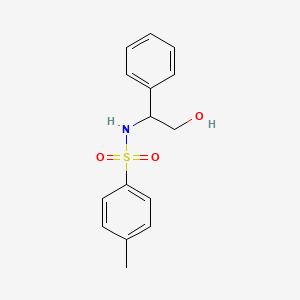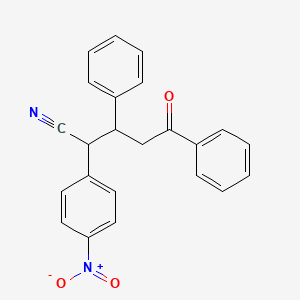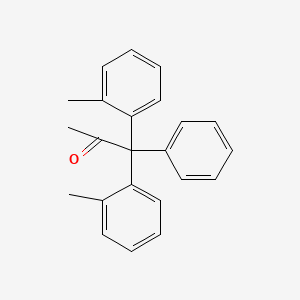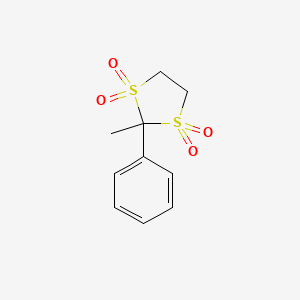![molecular formula CF3NOS B14737645 Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane CAS No. 10564-49-5](/img/structure/B14737645.png)
Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane can be synthesized through the reaction of trifluoromethanesulfonamide (CF₃SO₂NH₂) with various reagents. One common method involves the reaction with aromatic and heterocyclic aldehydes and cyclopentanone to form N-ylidene derivatives . The reactions are typically carried out at room temperature or under cooling conditions (e.g., -30°C) in solvents such as methylene chloride, chloroform, or benzene, without the need for a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent selection, and purification processes to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane undergoes various chemical reactions, including:
Oxidation: The compound can react with pyrazolidin-3-ones to form 1-phenyl-1,2-dihydro-3H-pyrazol-3-ones.
Substitution: It reacts with aromatic and heterocyclic aldehydes to form N-ylidene derivatives.
Common Reagents and Conditions
Substitution: Reactions with aldehydes and cyclopentanone are typically performed in similar solvents and conditions.
Major Products
Oxidation: The major products are 1-phenyl-1,2-dihydro-3H-pyrazol-3-ones.
Substitution: The major products are N-ylidene derivatives.
Scientific Research Applications
Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane has several applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane involves its ability to undergo oxidation and substitution reactions. The trifluoromethyl group (CF₃) enhances the compound’s reactivity, allowing it to interact with various molecular targets. The sulfinylamino group (N=S=O) plays a crucial role in the compound’s chemical behavior, facilitating the formation of N-ylidene derivatives and other products .
Comparison with Similar Compounds
Similar Compounds
Trifluoro{[(oxo-lambda~4~-sulfanylidene)amino]sulfanyl}methane: This compound has a similar structure but includes an additional sulfanyl group, which may alter its reactivity and applications.
Trifluoromethanesulfonamide: The precursor to trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane, it shares the trifluoromethyl group but lacks the sulfinylamino group.
Uniqueness
This compound is unique due to its combination of the trifluoromethyl and sulfinylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
10564-49-5 |
|---|---|
Molecular Formula |
CF3NOS |
Molecular Weight |
131.08 g/mol |
IUPAC Name |
trifluoro-(sulfinylamino)methane |
InChI |
InChI=1S/CF3NOS/c2-1(3,4)5-7-6 |
InChI Key |
WUMAKTHBJWMOCW-UHFFFAOYSA-N |
Canonical SMILES |
C(N=S=O)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


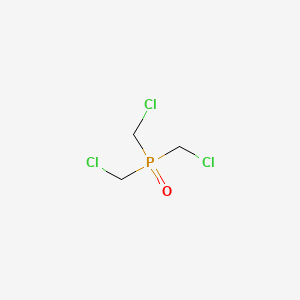

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
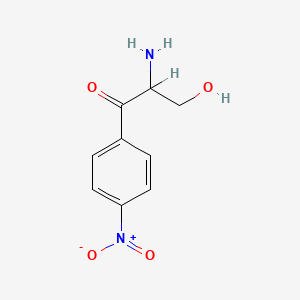

![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
